N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

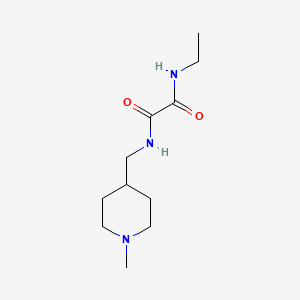

N1-Ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a bis-amide compound characterized by an oxalamide backbone (N-C(=O)-C(=O)-N) with two distinct substituents: an ethyl group at the N1 position and a (1-methylpiperidin-4-yl)methyl group at the N2 position. This structure places it within the broader class of oxalamides, which are known for their hydrogen-bonding capabilities and applications in pharmaceuticals, materials science, and coordination chemistry .

Properties

IUPAC Name |

N-ethyl-N'-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-3-12-10(15)11(16)13-8-9-4-6-14(2)7-5-9/h9H,3-8H2,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVBIQXSUCRDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Oxalamide Derivatives

Oxalamides are typically synthesized via sequential nucleophilic substitutions or coupling reactions involving oxalic acid derivatives and amines. The target compound’s preparation aligns with established methodologies for bis-amide formation, adapted to accommodate its ethyl and (1-methylpiperidin-4-yl)methyl substituents. Key synthetic routes include:

Two-Step Coupling with Diethyl Oxalate

A widely adopted method involves reacting diethyl oxalate with primary or secondary amines in a stepwise manner. For N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide:

- First Amine Coupling : Diethyl oxalate reacts with ethylamine to form monoethyl oxalamate.

- Second Amine Coupling : The intermediate reacts with (1-methylpiperidin-4-yl)methylamine to yield the final product.

Reaction Conditions :

Oxalyl Chloride-Mediated Synthesis

Oxalyl chloride offers a reactive alternative for amide bond formation under milder conditions:

- Activation Step : Oxalyl chloride reacts with ethylamine to generate N-ethyloxalyl chloride.

- Coupling Step : The acyl chloride intermediate reacts with (1-methylpiperidin-4-yl)methylamine in the presence of a base (e.g., triethylamine).

Advantages :

Stepwise Procedure and Optimization

Detailed Synthesis Protocol

Step 1: Formation of Monoethyl Oxalamate

- Reactants : Diethyl oxalate (1 eq), ethylamine (1 eq)

- Conditions : Ethanol, reflux (6 hours), nitrogen atmosphere

- Workup : Evaporate solvent under reduced pressure; purify via recrystallization (hexane/ethyl acetate).

Step 2: Coupling with (1-Methylpiperidin-4-yl)methylamine

- Reactants : Monoethyl oxalamate (1 eq), (1-methylpiperidin-4-yl)methylamine (1.2 eq)

- Conditions : THF, 50–60°C, 2 hours

- Workup : Filter, wash with diethyl ether, and purify via column chromatography (silica gel, n-hexane:ethyl acetate 5:1).

Characterization Data :

Alternative Methodologies

Palladium-Catalyzed Oxidative Carbonylation

A novel approach adapted from piperidine-derived oxamide synthesis employs Pd catalysts for oxidative carbonylation:

- Reactants : Ethylene diamine, carbon monoxide, and (1-methylpiperidin-4-yl)methanol.

- Conditions : Pd(OAc)2 (1 mol%), (o-tol)3P ligand, THF, 120°C, 12 hours.

- Yield : 55–60% after hydrogenation.

Limitations :

Solid-Phase Synthesis

A resin-bound strategy enhances purity for pharmaceutical applications:

Industrial-Scale Production Considerations

Continuous Flow Reactors

Challenges and Mitigation Strategies

Analytical Characterization Standards

Purity Criteria

| Method | Acceptance Criteria |

|---|---|

| HPLC | ≥98.5% area |

| 1H NMR | No impurity peaks |

| Elemental Analysis | ±0.4% theoretical |

Stability Profiling

- Storage : –20°C under argon; stable for 24 months.

- Degradation : Hydrolysis at pH < 2 or > 10 (t1/2 = 8 hours).

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the oxalamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. It acts by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Substituent Variations

Oxalamides exhibit diverse biological and physicochemical properties depending on their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Aliphatic vs. Aromatic Substituents : The target compound’s ethyl and methylpiperidinyl groups are less sterically hindered than aromatic analogs (e.g., BNM-III-170), which may enhance solubility but reduce binding affinity in biological systems .

- Hydrogen Bonding: All oxalamides form strong N-H···O hydrogen bonds between amide groups . Alkyl substituents (as in the target compound) minimally perturb these interactions, whereas charged groups (e.g., guanidinomethyl in BNM-III-170) introduce additional electrostatic interactions .

Pharmacological and Functional Comparisons

Antiviral Activity:

- BNM-III-170 demonstrates potent inhibition of HIV entry via CD4-binding site targeting, attributed to its guanidinomethyl group enhancing electrostatic interactions with viral glycoproteins .

Coordination Chemistry:

Data Table: Key Physicochemical and Functional Properties

Biological Activity

N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes an oxalamide linkage and a piperidine moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

This compound can be synthesized through reactions involving ethylamine and oxalyl chloride, followed by interaction with 1-methylpiperidine-4-methanol. The synthesis typically requires controlled conditions to ensure purity and yield. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to modulate enzyme activity by binding to active sites or influencing receptor functions, thereby affecting various biochemical pathways. This modulation can lead to significant physiological effects, making it a candidate for therapeutic interventions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been employed in studies focused on protein interactions and enzyme modulation, particularly in the context of neurological disorders. By inhibiting specific kinases or enzymes involved in cellular signaling pathways, this compound may help regulate cell proliferation and differentiation.

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in various medical conditions:

- Neurological Disorders : Studies suggest that it may have beneficial effects in treating conditions such as neurofibromatosis type 1 (NF1), where modulation of c-Kit expression is crucial for managing associated symptoms .

- Cancer Research : this compound has shown promise in targeting cancer cell proliferation pathways, particularly those involving c-Kit and related receptors .

Research Findings

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves a multi-step process:

Piperidine Intermediate Preparation : React 1-methylpiperidine-4-carbaldehyde with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the substituted piperidine intermediate .

Oxalamide Formation : Treat the intermediate with oxalyl chloride in anhydrous dichloromethane, followed by coupling with ethylamine. Reaction temperature (0–5°C) and stoichiometric control are critical to avoid side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (in CDCl₃ or DMSO-d₆) confirm substituent connectivity. Key signals include:

- Piperidine methyl protons: δ ~2.2–2.4 ppm (singlet).

- Oxalamide carbonyl carbons: δ ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained (via slow evaporation in ethanol), SHELX software refines the crystal structure to determine bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in receptor-binding studies?

- Methodology :

- In Vitro Assays : Screen against target receptors (e.g., GPCRs, kinases) using radioligand displacement assays. For example, measure IC₅₀ values for GABAₐ receptor binding (³H-muscimol competition assays) to evaluate substituent effects on potency .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and receptor active sites. Focus on hydrophobic interactions (ethyl group) and hydrogen bonding (oxalamide carbonyl) .

- Mutagenesis Studies : Replace key residues in the receptor (e.g., piperidine-binding pocket) to validate docking predictions .

Q. How does the compound’s stability under physiological conditions impact its pharmacological potential?

- Methodology :

- pH Stability Tests : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation products via LC-MS. Oxalamide bonds are prone to hydrolysis under acidic conditions (pH < 3) .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure binding affinity to human serum albumin. High binding (>90%) may limit bioavailability .

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated oxidation. Identify metabolites via UPLC-QTOF-MS .

Q. What computational approaches are used to predict and resolve crystallographic ambiguities in this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict bond lengths/angles. Compare with experimental X-ray data .

- Powder X-ray Diffraction (PXRD) : Simulate PXRD patterns (Mercury software) to identify polymorphic forms. Anisotropic peak broadening may indicate lattice strain .

- Twinning Analysis : Use SHELXL to refine twinned crystals (e.g., pseudo-merohedral twinning) and resolve overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.